Uttroside B

Hepatocellular carcinoma Cytotoxicity Sorafenib

Uttroside B is a furostanol saponin isolated from the leaves of Solanum nigrum Linn, characterized by a β-D-glucopyranosyl unit at C-26 of the furostanol backbone and a β-lycotetraosyl unit at C-3. It has a molecular formula of C56H94O28 and a molecular weight of 1215.30 g/mol.

Molecular Formula C56H94O28
Molecular Weight 1215.3 g/mol
CAS No. 88048-09-3
Cat. No. B12769887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUttroside B
CAS88048-09-3
Molecular FormulaC56H94O28
Molecular Weight1215.3 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O
InChIInChI=1S/C56H94O28/c1-21(19-74-49-43(70)39(66)36(63)30(15-57)77-49)7-12-56(73)22(2)34-29(84-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)76-51-45(72)41(68)46(33(18-60)80-51)81-53-48(83-52-44(71)40(67)37(64)31(16-58)78-52)47(38(65)32(17-59)79-53)82-50-42(69)35(62)28(61)20-75-50/h21-53,57-73H,5-20H2,1-4H3/t21-,22+,23+,24+,25-,26+,27+,28-,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1
InChIKeyFJLUJBDSFBGOPL-YOKUEUOXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uttroside B (CAS 88048-09-3): Procurement Guide for a US FDA Orphan Drug Designated Furostanol Saponin Against Hepatocellular Carcinoma


Uttroside B is a furostanol saponin isolated from the leaves of Solanum nigrum Linn, characterized by a β-D-glucopyranosyl unit at C-26 of the furostanol backbone and a β-lycotetraosyl unit at C-3 [1]. It has a molecular formula of C56H94O28 and a molecular weight of 1215.30 g/mol [2]. The compound is currently designated as an 'Orphan Drug' by the U.S. Food and Drug Administration (FDA) for the treatment of hepatocellular carcinoma (HCC) [3], and its composition and use are protected by multiple international patents [4].

Why Generic Substitution Fails: The Irreproducible Profile of Uttroside B in Hepatic Cancer Models


Generic substitution of Uttroside B with other Solanum-derived saponins or standard-of-care agents is scientifically unjustified due to its unique, quantifiable differentiation. While other steroidal glycosides from Solanum nigrum (e.g., solamargine, solasonine) exhibit anticancer activity, their potency, selectivity, and molecular targets are distinct [1]. Critically, the specific spirocyclization of Uttroside B to its active metabolite, uttronin, is a unique prodrug mechanism not shared by other congeners; an analog incapable of this conversion loses cytotoxic activity entirely [2]. Therefore, procurement of the exact, characterized compound is essential to reproduce the specific activity, safety profile, and intellectual property position documented in the literature.

Uttroside B (88048-09-3) Quantitative Evidence: Direct Comparator Data for Procurement Decision-Making


10-Fold Superior Cytotoxicity to Sorafenib in HepG2 Hepatocellular Carcinoma Cells

In a direct head-to-head comparison in the HepG2 liver cancer cell line using the MTT assay, Uttroside B exhibited an IC50 value of 0.5 μM, which is significantly lower than the 5.8 μM IC50 of sorafenib, the current first-line FDA-approved therapy for HCC [1]. This demonstrates a 10-fold increase in cytotoxic potency.

Hepatocellular carcinoma Cytotoxicity Sorafenib

Broad-Spectrum Cytotoxicity Across All Liver Cancer Cell Lines Irrespective of HBV Status

Unlike sorafenib, whose efficacy can be variable, Uttroside B induces cytotoxicity in all tested liver cancer cell lines regardless of their hepatitis B virus (HBV) status, a key clinical variable in HCC [1]. This demonstrates a broader and more consistent anti-HCC profile.

Hepatocellular carcinoma Broad-spectrum activity HBV status

Therapeutic Window: Selective Cytotoxicity with Minimal Effect on Normal Hepatocytes

In a direct comparison, Uttroside B was shown to be non-toxic to normal immortalized hepatocytes at concentrations that were cytotoxic to liver cancer cell lines, while sorafenib exhibits known off-target toxicities [1]. This demonstrates a superior therapeutic index and selectivity for cancer cells.

Selectivity Therapeutic index Normal hepatocytes

In Vivo Efficacy: Drastic Reduction of HepG2-Xenograft Tumor Size in NOD-SCID Mice

In a preclinical in vivo study, Uttroside B treatment resulted in a drastic reduction in HepG2-xenograft tumor size in NOD-SCID mice [1]. The study also substantiated its biological safety through both acute and chronic toxicity studies in Swiss albino mice, highlighting a favorable in vivo efficacy and safety profile.

In vivo efficacy Xenograft Tumor reduction

Unique Prodrug Mechanism: Spirocyclization to Uttronin is Essential for Cytotoxic Activity

The cytotoxic activity of Uttroside B is dependent on its spirocyclization to the active metabolite uttronin [1]. An Uttroside B analog that is incapable of undergoing this spirocyclization loses its cytotoxic activity entirely, demonstrating the essential nature of this structural conversion [1]. This specific prodrug mechanism differentiates it from other furostanol saponins.

Prodrug Mechanism of action Spirocyclization

Inhibition of MASH Progression and MASH-Induced HCC Development in Murine Models

In murine models of metabolic dysfunction-associated steatohepatitis (MASH), Uttroside B significantly ameliorated MASH-associated pathological features. It reduced the non-alcoholic fatty liver disease activity score (NAS) to <2 (p <0.0001) and halted the progression of MASH to HCC (N=6; NAS <3, p <0.01) [1]. This demonstrates a unique, quantifiable chemopreventive activity not reported for sorafenib.

MASH Steatohepatitis Chemoprevention

Uttroside B (88048-09-3): Validated Research and Preclinical Application Scenarios


HCC Drug Discovery and Lead Optimization

Uttroside B serves as a validated, highly potent lead compound for developing novel therapies against hepatocellular carcinoma. Its 10-fold superiority in cytotoxicity over the standard-of-care sorafenib (IC50: 0.5 μM vs. 5.8 μM) in HepG2 cells [1] provides a strong baseline for medicinal chemistry campaigns aimed at further improving potency, PK, or selectivity. Researchers can use Uttroside B as a positive control in high-throughput screening assays or as a scaffold for generating derivatives with improved drug-like properties.

Mechanistic Studies of HCC and Autophagy

Uttroside B is a valuable probe for dissecting the complex interplay between apoptosis, autophagy, and tumorigenesis in HCC. Its established ability to induce pro-survival autophagy [1] makes it a specific tool to study this resistance mechanism. The demonstrated enhancement of Uttroside B's efficacy by autophagy inhibitors like Chloroquine [1] provides a clear experimental paradigm for testing combination strategies, an application not directly replicable with sorafenib.

MASH and MASH-to-HCC Transition Studies

Given its unique anti-steatotic, anti-inflammatory, and antifibrotic properties, Uttroside B is an ideal compound for investigating the pathogenesis of metabolic dysfunction-associated steatohepatitis (MASH) and its progression to HCC [1]. Its ability to significantly reduce the NAS score (p <0.0001) and halt HCC development (p <0.01) in murine models [1] positions it as a critical chemical tool for preclinical research in this rapidly growing field, where few effective interventions exist.

Orphan Drug Development and Translational Research

The U.S. FDA Orphan Drug Designation of Uttroside B for HCC [1] provides a clear regulatory pathway for its development. Its established in vivo safety and efficacy profile in multiple murine models (including xenograft, orthotopic, and MASH models) [1] makes it a compelling asset for academic spin-offs or biotech companies focusing on liver cancer. Its patent protection [2] ensures exclusivity, and its proven efficacy in combination with other agents like sorafenib [3] and chloroquine [4] expands its translational potential.

Technical Documentation Hub

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